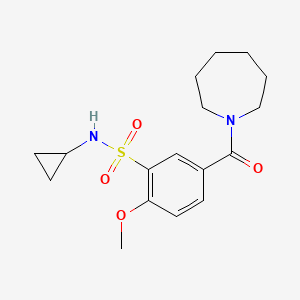![molecular formula C12H12N2O B7637799 4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
4-[5-(Aminomethyl)pyridin-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Aminomethyl)pyridin-3-yl]phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
Wirkmechanismus
4-[5-(Aminomethyl)pyridin-3-yl]phenol is believed to exert its effects by binding to specific target proteins, such as monoamine oxidase A and B, and inhibiting their activity. This leads to an increase in the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 4-[5-(Aminomethyl)pyridin-3-yl]phenol has also been shown to modulate the activity of certain ion channels, such as NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-[5-(Aminomethyl)pyridin-3-yl]phenol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of synaptic plasticity and memory formation, and the inhibition of certain enzyme activities. In addition, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(Aminomethyl)pyridin-3-yl]phenol has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which makes it a useful tool for the study of neurotransmitter metabolism. Another advantage is its ability to modulate the activity of certain ion channels, such as NMDA receptors, which makes it a useful tool for the study of synaptic plasticity and memory formation. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
4-[5-(Aminomethyl)pyridin-3-yl]phenol has several potential future directions for research. One direction is the development of more selective and potent inhibitors of monoamine oxidase A and B, which may have therapeutic potential for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of the role of 4-[5-(Aminomethyl)pyridin-3-yl]phenol in the regulation of synaptic plasticity and memory formation, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of new synthetic methods for the production of 4-[5-(Aminomethyl)pyridin-3-yl]phenol may lead to more efficient and cost-effective production of this compound for research purposes.
Synthesemethoden
4-[5-(Aminomethyl)pyridin-3-yl]phenol can be synthesized using different methods, including the reaction of 3-pyridinecarboxaldehyde with para-aminophenol in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 3-chloropyridine with para-aminophenol in the presence of a base, such as potassium carbonate. The synthesis of 4-[5-(Aminomethyl)pyridin-3-yl]phenol using these methods has been reported in several studies.
Wissenschaftliche Forschungsanwendungen
4-[5-(Aminomethyl)pyridin-3-yl]phenol has been studied for its potential application in different fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been investigated for its ability to inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. In biochemistry, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been used as a ligand for the study of protein-ligand interactions. In neuroscience, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been studied for its potential role in the regulation of synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
4-[5-(aminomethyl)pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYFPBOXKBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Aminomethyl)pyridin-3-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)